molecular formula C27H24O19 B3028181 Chebulanin CAS No. 166833-80-3

Chebulanin

Cat. No. B3028181
CAS RN: 166833-80-3
M. Wt: 652.5 g/mol
InChI Key: HPQIRFXIDGVWBA-UHFFFAOYSA-N
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Description

Chebulanin is a topoisomerase I inhibitor . It inhibits the calcineurin pathway in C. neoformans and exhibits potent antifungal activity against various human pathogenic fungi . It also suppresses the expression of inflammatory mediators .


Synthesis Analysis

Chebulanin mediates its antiarthritic effect in mice with CIA by suppressing the expression of inflammatory mediators and preventing cartilage destruction and bone erosion .


Molecular Structure Analysis

The structural analysis revealed that both chebulanin and chebulagic acid contain 2,4-O-chebuloyl-β-d-glucose gallic acyl derivative structural domains . These are presumed to be key domains for anti-inflammatory activity .


Chemical Reactions Analysis

Chebulanin treatment led to suppression of expression of the proinflammatory cytokines TNF-α and IL-6 in the arthritic joints of the CIA mice . This indicates that the therapeutic mechanism of chebulanin may involve inhibition of inflammatory signaling in the joints of CIA mice .


Physical And Chemical Properties Analysis

Chebulanin exhibits properties that increase physical endurance and maintain the average plasma level of catecholamine and MAO . It boosts muscle glycogen levels, decreases the concentrations of muscle lactic acid and ammonia (two toxic by-products of muscular effort) in rats .

Scientific Research Applications

Ethno-Medicinal and Pharmacological Properties

Chebulanin is found in the fruit of Terminalia chebula, a deciduous tree native to the tropical region . The plant exhibits a wide spectrum of biological activity due to its phytochemicals such as polyphenols, flavonoids, terpenes, anthocyanins, and glycosides . The fruit has been used in several traditional medicinal practices such as Ayurveda, Unani, and Siddha for the treatment of different diseases and ailments .

Anti-Oxidant Properties

Terminalia chebula, which contains Chebulanin, has been reported to possess anti-oxidant properties . This makes it potentially useful in combating oxidative stress-related diseases.

Anti-Bacterial Properties

The plant has also been reported to have anti-bacterial properties , which could be attributed to the presence of Chebulanin. This suggests potential applications in treating bacterial infections.

Anti-Arthritic Properties

Chebulanin has been found to have anti-arthritic properties . It has been used in the treatment of arthritis, demonstrating its potential in the field of rheumatology .

Anti-Cancerous Properties

The plant has been reported to possess anti-cancerous properties . While the exact role of Chebulanin in this is not specified, it is likely that it contributes to these properties.

Anti-Diabetic Properties

Terminalia chebula, which contains Chebulanin, has been reported to have anti-diabetic properties . This suggests potential applications in the management and treatment of diabetes.

Anti-Viral Properties

The plant has also been reported to possess anti-viral properties , suggesting potential applications in the treatment of viral infections.

Hypo-Cholesterolemic Properties

The plant has been reported to have hypo-cholesterolemic properties , which could be beneficial in managing cholesterol levels.

Mechanism of Action

Target of Action

Chebulanin, a natural polyphenol acid isolated from Terminalia chebula, primarily targets the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . These pathways play a crucial role in inflammation and arthritis .

Mode of Action

Chebulanin interacts with its targets by inhibiting the activation of NF-κB and MAPK signaling pathways . This inhibition results in a significant suppression of the progression and development of rheumatoid arthritis in collagen-induced arthritis (CIA) mice .

Biochemical Pathways

Chebulanin affects the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and immune responses . By inhibiting these pathways, Chebulanin reduces the levels of cytokines interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), which are key players in the inflammatory response .

Result of Action

The molecular and cellular effects of Chebulanin’s action include a significant reduction in arthritis severity scores, attenuation of paw swelling and joint destruction, and a decrease in the levels of IL-6 and TNF-α . Furthermore, Chebulanin reduces the levels of phosphorylated proteins involved in the NF-κB and MAPK pathways, thereby inhibiting their activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chebulanin. It’s important to note that environmental factors can influence the overall health status of an individual and may indirectly affect the efficacy of Chebulanin .

properties

IUPAC Name

2-[13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O19/c28-5-12-20-19(37)22(27(42-12)46-23(38)6-1-9(29)16(34)10(30)2-6)45-24(39)7-3-11(31)17(35)21-15(7)14(18(36)26(41)44-21)8(4-13(32)33)25(40)43-20/h1-3,8,12,14,18-20,22,27-31,34-37H,4-5H2,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQIRFXIDGVWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C(C4C(C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chebulanin

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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